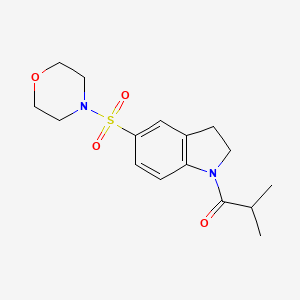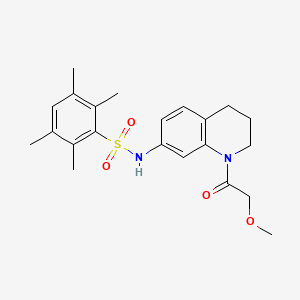
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a multifaceted chemical compound that exhibits unique properties and applications. It combines a tetrahydroquinoline moiety with a methoxyacetyl group and a tetramethylbenzenesulfonamide functional group, making it a noteworthy candidate for various scientific research and industrial purposes.
準備方法
Synthetic routes and reaction conditions: : The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with 2-methoxyacetyl chloride in the presence of a base such as pyridine. This intermediate then reacts with 2,3,5,6-tetramethylbenzenesulfonyl chloride in an organic solvent like dichloromethane to yield the final product.
Industrial production methods: : For industrial-scale production, the synthesis involves optimized reaction conditions to ensure high yield and purity. This includes careful control of temperature, reaction time, and solvent ratios. Specialized equipment is used to facilitate the scale-up process, ensuring that the compound meets the stringent quality standards required for its applications.
化学反応の分析
Types of reactions it undergoes: : N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution. It also exhibits reactivity towards electrophilic and nucleophilic reagents due to its diverse functional groups.
Common reagents and conditions used in these reactions: : Typical reagents used in its reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are often carried out under controlled conditions such as inert atmosphere and specific pH levels.
Major products formed from these reactions:
科学的研究の応用
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide is used extensively in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for synthesizing complex molecules. In biological research, it aids in studying enzyme interactions and metabolic pathways. In medicine, it shows potential as a therapeutic agent due to its ability to interact with specific molecular targets. In industry, it is used in the development of advanced materials and chemical processes.
作用機序
The compound exerts its effects through multiple molecular targets and pathways. It can bind to specific enzymes and receptors, modulating their activity and influencing biological processes. Its sulfonamide group is particularly active, enabling interactions with a variety of biological molecules. The tetrahydroquinoline moiety enhances its binding affinity and specificity, making it an effective compound in various applications.
類似化合物との比較
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide stands out due to its unique combination of functional groups, which provides it with a distinct set of properties compared to similar compounds such as quinoline derivatives, sulfonamides, and methoxy-substituted compounds. This uniqueness allows it to be used in applications where other compounds may fall short, offering enhanced performance and specificity in its interactions.
Conclusion
This compound is a highly versatile and valuable compound, with a wide range of applications spanning multiple scientific disciplines. Its unique structure and reactivity make it an important tool for researchers and industry professionals alike. Whether it is being used to develop new therapeutic agents or advanced materials, this compound continues to play a pivotal role in the advancement of science and technology.
特性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-14-11-15(2)17(4)22(16(14)3)29(26,27)23-19-9-8-18-7-6-10-24(20(18)12-19)21(25)13-28-5/h8-9,11-12,23H,6-7,10,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGJYVCYGAGUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
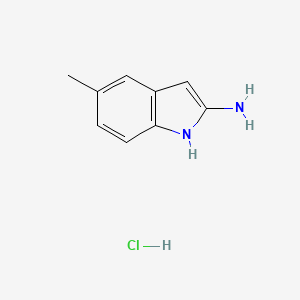
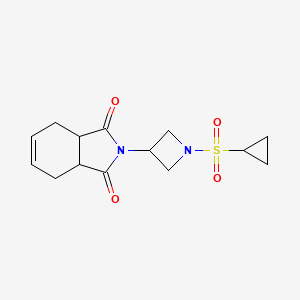
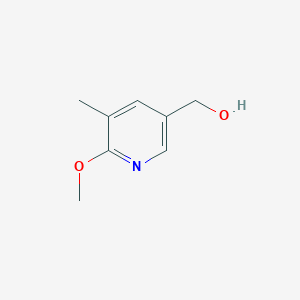
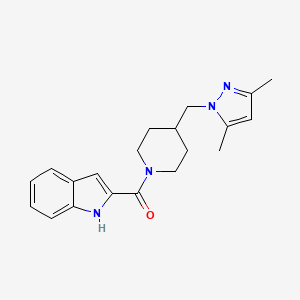
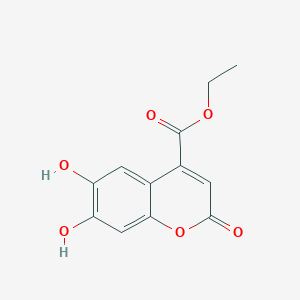
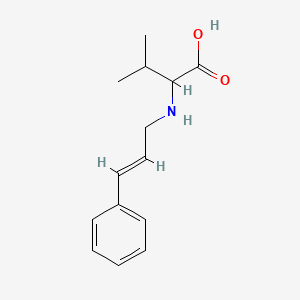
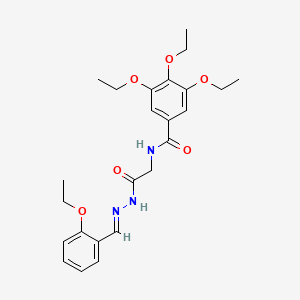
![Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate](/img/structure/B2537229.png)
![1-ethyl-7-methyl-3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2537231.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537232.png)
![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2537233.png)

![7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537239.png)
